molecular formula C8H10ClF2N B1443630 4-Difluoromethyl-benzylamine hydrochloride CAS No. 55805-28-2

4-Difluoromethyl-benzylamine hydrochloride

Cat. No.: B1443630
CAS No.: 55805-28-2
M. Wt: 193.62 g/mol
InChI Key: JVRJDURYHKFVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Difluoromethyl-benzylamine hydrochloride is a useful research compound. Its molecular formula is C8H10ClF2N and its molecular weight is 193.62 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Difluoromethyl-benzylamine hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including monoamine oxidases (MAOs) and cytochrome P450 enzymes. These interactions often involve the inhibition or activation of these enzymes, thereby influencing various metabolic pathways. For instance, this compound can inhibit MAOs, leading to increased levels of monoamine neurotransmitters, which are critical for mood regulation and other neurological functions .

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it has been observed to enhance neurotransmitter levels by inhibiting their degradation. This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, either inhibiting or activating their functions. For example, its interaction with monoamine oxidases involves the formation of a stable complex that prevents the enzyme from degrading neurotransmitters. This binding interaction is crucial for its role in modulating neurotransmitter levels and influencing neurological functions .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular functions. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting its potential for long-term biochemical studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance neurotransmitter levels and improve mood and cognitive functions. At high doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are often dose-dependent, with higher doses leading to more pronounced toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications .

Properties

IUPAC Name

[4-(difluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c9-8(10)7-3-1-6(5-11)2-4-7;/h1-4,8H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRJDURYHKFVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Difluoromethyl-benzylamine hydrochloride interact with lead iodide (PbI2) in the context of perovskite solar cells, and what are the downstream effects on device performance?

A1: The research paper [] demonstrates that this compound interacts with PbI2 during the perovskite precursor solution preparation. While the exact interaction mechanism isn't fully elucidated in the abstract, the presence of the compound leads to improved dispersion of PbI2 clusters. This improved dispersion likely results in a more homogenous perovskite film formation during the device fabrication process. The downstream effects of this interaction are a reported increase in both the efficiency and stability of the resulting perovskite solar cells.

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